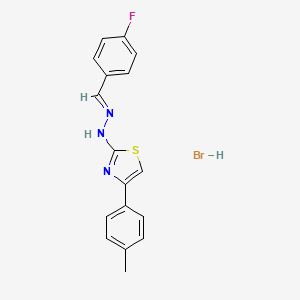

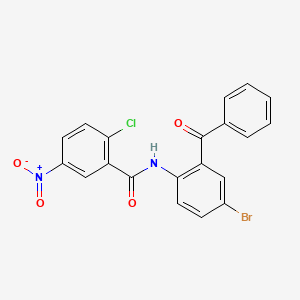

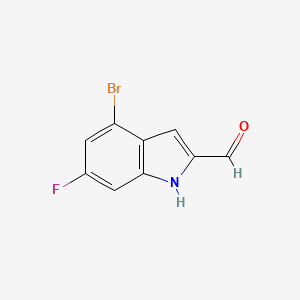

![molecular formula C17H14N4O3S B3268186 N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide CAS No. 476463-22-6](/img/structure/B3268186.png)

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Vue d'ensemble

Description

“N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide” is a derivative of 1,3,4-thiadiazole . 1,3,4-thiadiazole derivatives have been shown to possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Applications De Recherche Scientifique

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have been investigated for their antimicrobial potential. In a study by Kamel et al., several newly synthesized 1,3,4-thiadiazole derivatives were tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds exhibited superior antimicrobial activity. These findings highlight the compound’s potential as an antimicrobial agent.

Antinociceptive Effects

Compounds derived from 1,3,4-thiadiazoles have been explored for their antinociceptive properties. Specifically, compounds 3a–h were evaluated for their effects on nociceptive pathways in the nervous system. Mechanical, thermal, and chemical stimuli were assessed using tail-clip, hot-plate, and acetic acid-induced writhing tests, respectively . These investigations suggest that this class of compounds may have pain-relieving properties.

Cytotoxicity Against Cancer Cells

Certain 1,3,4-thiadiazole derivatives exhibit promising cytotoxicity against cancer cells. For instance, N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide demonstrated significant activity against breast cancer cells, with a CTC50 (concentration required to reduce viability by 50%) of 0.794 µM. Similarly, N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide showed potent cytotoxicity against lung cancer cells (CTC50 = 0.913 µM) .

Metal Complexation

1,3,4-Thiadiazoles can form stable complexes with transition metals. These complexes may find applications in catalysis, sensors, and materials science. Investigating the metal-binding properties of our compound could unveil interesting applications.

Mécanisme D'action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown a wide range of biological activities . They have been studied for their potential as antitumor agents , and their bioactive properties are generally connected with their ability to disrupt processes related to DNA replication .

Mode of Action

1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways due to their broad range of biological activities .

Result of Action

It is known that 1,3,4-thiadiazole derivatives have shown potential as anticancer agents , suggesting that they may have cytotoxic effects on cancer cells.

Action Environment

It is known that the synthesis of 1,3,4-thiadiazole derivatives can be influenced by various factors, including the choice of solvent .

Propriétés

IUPAC Name |

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c22-15(10-9-12-5-2-1-3-6-12)18-17-20-19-16(25-17)13-7-4-8-14(11-13)21(23)24/h1-8,11H,9-10H2,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDPTUMVZNFRRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

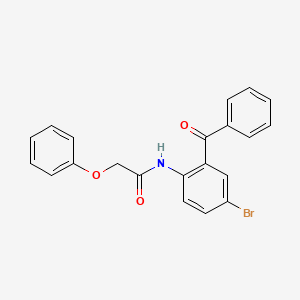

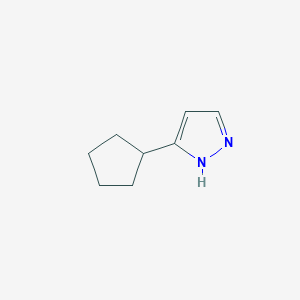

![3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3268140.png)

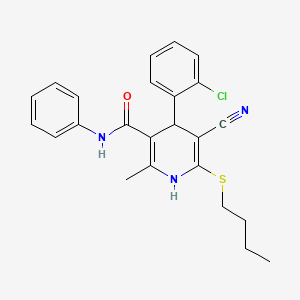

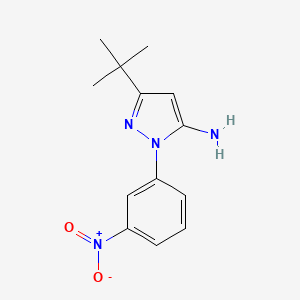

![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3268172.png)

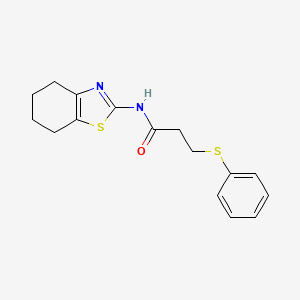

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B3268219.png)